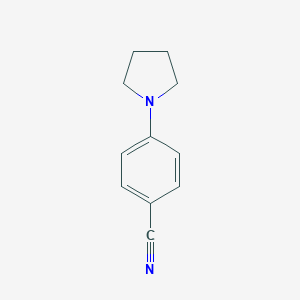

4-(ピロリジン-1-イル)ベンゾニトリル

概要

説明

4-(Pyrrolidin-1-YL)benzonitrile, also known as 4-PBN, is a synthetic chemical compound with a wide range of applications in laboratory research and industrial processes. It is a white, crystalline solid with a molecular weight of 208.3 g/mol and a melting point of 128-130°C. 4-PBN is a versatile compound that is used in a variety of ways, from synthesizing pharmaceuticals to studying biochemical and physiological effects.

科学的研究の応用

創薬

化合物「4-(ピロリジン-1-イル)ベンゾニトリル」は、ピロリジンの誘導体である . ピロリジンは、新規な生物活性化合物の創出のための創薬において使用される汎用性の高い足場である . ピロリジン環は、医薬品化学者によって、ヒトの病気の治療のための化合物を得るために広く使用されている .

選択的アンドロゲン受容体モジュレーター (SARMs)

“4-(ピロリジン-1-イル)ベンゾニトリル”誘導体は、選択的アンドロゲン受容体モジュレーター (SARMs)として合成されてきた . これらの化合物は、以前に報告された1-(4-シアノ-1-ナフチル)-2,3-二置換ピロリジン誘導体から最適化されている .

抗がん剤

“4-(ピロリジン-1-イル)ベンゾニトリル”は、低分子抗がん剤にとって重要な中間体である . この化合物に対する迅速かつ高収率の合成法が確立されている .

薬物動態プロファイルの変更

“4-(ピロリジン-1-イル)ベンゾニトリル”の構造は、薬物候補の薬物動態プロファイルを変化させるために変更できる . これは、異なる生物学的プロファイルを有する新しい分子の設計において特に有用である .

立体異性体研究

Safety and Hazards

4-(Pyrrolidin-1-YL)benzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Adequate ventilation is recommended when handling this compound, and contact with skin, eyes, or clothing should be avoided .

将来の方向性

While specific future directions for 4-(Pyrrolidin-1-YL)benzonitrile are not mentioned in the retrieved documents, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . Therefore, it is likely that future research will continue to explore the potential of 4-(Pyrrolidin-1-YL)benzonitrile and similar compounds in the development of new drugs.

作用機序

Target of Action

4-(Pyrrolidin-1-YL)benzonitrile is a compound that has been synthesized as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor , a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it. This binding event triggers a conformational change in the receptor, allowing it to translocate to the nucleus, bind to specific DNA sequences (androgen response elements), and regulate the transcription of target genes . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The activation of the androgen receptor by 4-(Pyrrolidin-1-YL)benzonitrile influences several biochemical pathways. These pathways are primarily involved in male sexual differentiation, muscle mass development, bone density, and other physiological processes regulated by androgens .

Pharmacokinetics

The compound was synthesized with the aim of modifying the pharmacokinetic profile of previously reported pyrrolidine derivatives . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are areas of ongoing research.

Result of Action

The molecular and cellular effects of 4-(Pyrrolidin-1-YL)benzonitrile’s action are related to its role as a selective androgen receptor modulator. By selectively modulating androgen receptor activity, this compound can potentially influence a variety of physiological processes, including muscle mass development, bone density maintenance, and male sexual differentiation .

特性

IUPAC Name |

4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMSYUCZLWETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406904 | |

| Record name | 4-(1-pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-30-1 | |

| Record name | 4-(1-pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

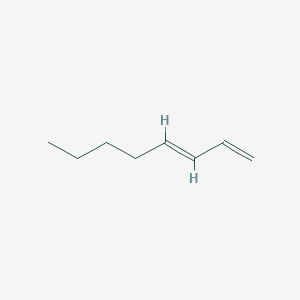

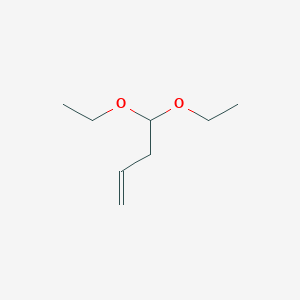

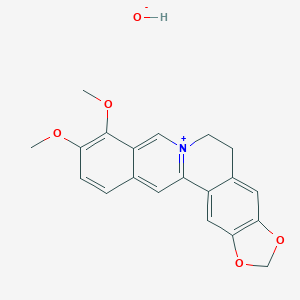

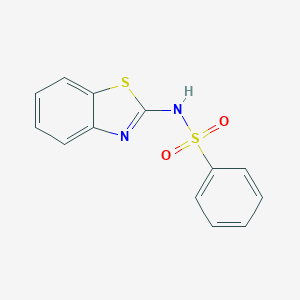

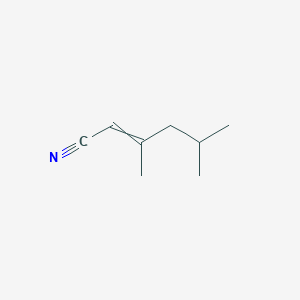

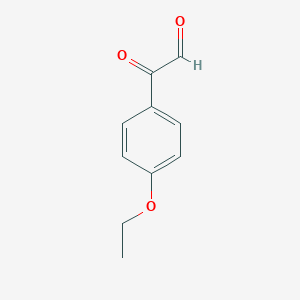

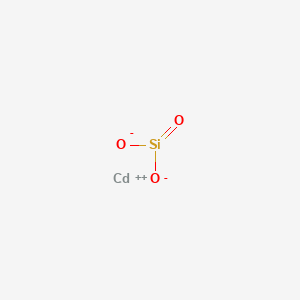

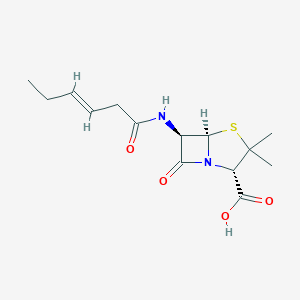

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(pyrrolidin-1-yl)benzonitrile in pharmaceutical research?

A1: 4-(Pyrrolidin-1-yl)benzonitrile serves as a key structural motif in the development of novel selective androgen receptor modulators (SARMs) []. SARMs are of significant interest due to their potential to provide the beneficial effects of androgens, such as increased muscle mass and bone density, without the unwanted side effects often associated with traditional androgen therapy.

Q2: How does the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives relate to their activity as SARMs?

A2: The research article "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives" [] specifically investigates the impact of modifications to the 4-(pyrrolidin-1-yl)benzonitrile structure on SARM activity. By systematically altering substituents on this core structure, researchers can gain insights into structure-activity relationships. This information is crucial for optimizing the design of novel SARMs with improved potency, selectivity, and potentially reduced side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)